Product packaging for Ethyl (chloroacetyl)methylcarbamate(Cat. No.:CAS No. 6378-52-5)

Ethyl (chloroacetyl)methylcarbamate

Cat. No.: B166657
CAS No.: 6378-52-5
M. Wt: 179.60 g/mol
InChI Key: AYUMCDSXPRPYLX-UHFFFAOYSA-N
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Description

Contextualization of Carbamate (B1207046) Chemistry in Advanced Organic Synthesis

Carbamates, esters of carbamic acid, are a cornerstone in organic chemistry, demonstrating remarkable versatility. iaea.orgnih.gov Their inherent stability, attributed to the resonance between the nitrogen lone pair and the carbonyl group, makes them ideal protecting groups for amines in multi-step syntheses, particularly in peptide chemistry. nih.gov Beyond their protective role, the carbamate moiety is a key structural feature in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals, and serves as a fundamental linkage in polyurethane polymers. nih.govbiorxiv.org The ability of the carbamate group to modulate the physicochemical properties of a molecule, such as its lipophilicity and hydrogen bonding capacity, further underscores its importance in the design of functional molecules. biorxiv.org

Significance of N-Substituted Carbamates as Synthetic Intermediates and Functional Motifs

N-substituted carbamates, where the nitrogen atom is bonded to an alkyl or aryl group in addition to the carbonyl group, represent a significant subclass with enhanced synthetic utility. This substitution pattern provides a scaffold for the introduction of further chemical diversity. The presence of substituents on the nitrogen atom can influence the reactivity of the carbamate group and introduce specific functionalities that can be exploited in subsequent chemical transformations. Consequently, N-substituted carbamates are not merely protected amines but are increasingly recognized as versatile intermediates for the synthesis of a wide range of organic compounds, including complex heterocyclic systems and other functionalized molecules. researchgate.net

Research Rationale and Scope for Ethyl (chloroacetyl)methylcarbamate within Contemporary Synthetic Methodologies

This compound emerges as a compound of interest due to its bifunctional nature. It combines the stable carbamate framework with a reactive chloroacetyl group. This unique combination suggests its potential as a versatile building block in organic synthesis. The chloroacetyl moiety provides an electrophilic site susceptible to nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity opens avenues for its use in the construction of various heterocyclic rings, which are prevalent in medicinal chemistry and materials science. This article will focus exclusively on the chemical properties, synthesis, and synthetic applications of this compound as a synthetic intermediate and functional motif, providing a detailed examination of its potential within modern organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10ClNO3 B166657 Ethyl (chloroacetyl)methylcarbamate CAS No. 6378-52-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6378-52-5

Molecular Formula

C6H10ClNO3

Molecular Weight

179.60 g/mol

IUPAC Name

ethyl N-(2-chloroacetyl)-N-methylcarbamate

InChI

InChI=1S/C6H10ClNO3/c1-3-11-6(10)8(2)5(9)4-7/h3-4H2,1-2H3

InChI Key

AYUMCDSXPRPYLX-UHFFFAOYSA-N

SMILES

CCOC(=O)NCC(=O)CCl

Canonical SMILES

CCOC(=O)N(C)C(=O)CCl

Other CAS No.

6378-52-5

Origin of Product

United States

Synthetic Methodologies for Ethyl Chloroacetyl Methylcarbamate and Analogous Structures

Strategies for the Formation of the Carbamate (B1207046) Moiety

The formation of the carbamate linkage is the cornerstone of synthesizing compounds like ethyl (chloroacetyl)methylcarbamate. The chosen synthetic strategy often depends on factors such as substrate availability, desired scale, and tolerance of other functional groups within the molecule.

Traditional Carbamate Synthesis Approaches

Traditional methods for carbamate synthesis have been the bedrock of industrial and laboratory-scale production for many years. These approaches are characterized by their high yields and broad applicability, though they often involve the use of hazardous reagents.

One of the most common and historically significant methods for carbamate synthesis involves the use of phosgene (B1210022) (COCl₂) or its derivatives, such as ethyl chloroformate. pharmaceutical-networking.comacs.orggoogle.com Phosgene itself is a highly toxic gas, which has led to the preference for less hazardous liquid derivatives like ethyl chloroformate in many applications. nih.gov

The reaction of ethyl chloroformate with a primary or secondary amine, such as methylamine (B109427), is a straightforward and efficient method to produce the corresponding ethyl carbamate. orgsyn.orgorganic-chemistry.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. orgsyn.org The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, followed by the elimination of a chloride ion. rsc.org

A typical procedure involves dissolving the amine in a suitable solvent, often with an aqueous base, and then adding the ethyl chloroformate at a controlled temperature. orgsyn.org The yield of this reaction is generally high, often exceeding 80%. orgsyn.org

Table 1: Example of Carbamate Synthesis using Ethyl Chloroformate

Reactant 1Reactant 2ProductYield (%)Reference
MethylamineEthyl chloroformateEthyl N-methylcarbamate88-90 orgsyn.org

This methodology can be adapted for the synthesis of more complex carbamates, including the precursor to this compound. The initial step would involve the formation of ethyl methylcarbamate from methylamine and ethyl chloroformate. Subsequent N-acylation with chloroacetyl chloride would then yield the final product.

Another cornerstone of traditional carbamate synthesis is the reaction of an isocyanate with an alcohol. nih.govmdpi.comrsc.org This method is widely used in the production of polyurethanes and other carbamate-containing polymers. scholaris.ca The reaction is typically high-yielding and does not produce any byproducts, making it an atom-economical process.

The synthesis of the isocyanate precursor is often the limiting step and can be achieved through various methods, including the thermal decomposition of carbamates or the reaction of a primary amine with phosgene. mdpi.comscholaris.ca The isocyanate group is highly reactive towards nucleophiles, and its reaction with an alcohol proceeds readily, often without the need for a catalyst.

For the synthesis of a compound like this compound, this would involve the reaction of chloroacetyl isocyanate with ethanol. However, the direct synthesis of chloroacetyl isocyanate can be challenging. An alternative approach involves the reaction of methyl isocyanate with an alcohol to form a methylcarbamate, which is then acylated.

Table 2: Examples of Isocyanate-Based Carbamate Synthesis

IsocyanateAlcoholProductCatalystReference
Phenyl isocyanateVarious alcoholsAryl carbamatesNone mentioned organic-chemistry.org
Alkyl isocyanatesAlcoholsAlkyl carbamatesOften none needed nih.gov

Rearrangement reactions provide an alternative pathway to isocyanates, which can then be trapped by alcohols to form carbamates. The Hofmann and Curtius rearrangements are two of the most prominent examples of this synthetic strategy. tcichemicals.com

The Hofmann rearrangement involves the treatment of a primary amide with a halogen (such as bromine) and a strong base to form an isocyanate intermediate. wikipedia.org This isocyanate can then be reacted in situ with an alcohol to yield a carbamate. rsc.orgresearchgate.net This method is particularly useful for converting amides into amines with one less carbon atom, with the carbamate acting as a stable, isolable intermediate. wikipedia.org

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to form an isocyanate. wikipedia.orgnih.govnih.gov The acyl azide is typically prepared from a carboxylic acid derivative, such as an acid chloride or an ester. nih.govorgsyn.org Similar to the Hofmann rearrangement, the resulting isocyanate can be trapped with an alcohol to produce a carbamate. wikipedia.orgorgsyn.org This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

Table 3: Comparison of Hofmann and Curtius Rearrangements for Carbamate Synthesis

RearrangementStarting MaterialKey IntermediateProductKey FeaturesReferences
HofmannPrimary amideIsocyanateCarbamateOne-pot from amide; uses halogen and base wikipedia.orgrsc.orgresearchgate.net
CurtiusAcyl azideIsocyanateCarbamateMild conditions; retention of stereochemistry wikipedia.orgnih.govnih.govorgsyn.org

Modern and Environmentally Benign Carbamate Synthesis Methodologies

In recent years, there has been a significant push towards the development of greener and more sustainable chemical processes. This has led to the exploration of new methods for carbamate synthesis that avoid the use of toxic reagents like phosgene and minimize waste generation.

The utilization of carbon dioxide (CO₂) as a C1 building block has emerged as a promising and environmentally friendly alternative for carbamate synthesis. researchgate.netrsc.orgnih.gov This approach directly converts CO₂, an abundant and non-toxic greenhouse gas, into valuable chemical products. researchgate.net

The general strategy involves the reaction of an amine with CO₂ to form a carbamic acid or a carbamate anion in the presence of a base. organic-chemistry.orgresearchgate.net This intermediate is then typically alkylated with an electrophile, such as an alkyl halide, to yield the final carbamate product. nih.govgoogle.comchemistryviews.org

Various catalytic systems have been developed to facilitate this transformation under mild conditions, including the use of ionic liquids, metal complexes, and organocatalysts. organic-chemistry.org Continuous flow methodologies have also been developed to improve reaction efficiency and safety. nih.govacs.org

Table 4: Examples of CO₂ Fixation for Carbamate Synthesis

AmineElectrophileCatalyst/BaseProductKey AdvantageReferences
Various aminesAlkyl halidesCesium carbonateCarbamatesPhosgene-free, mild conditions google.com
Various aminesAlkyl halidesPolymer-supported DBUCarbamatesReusable catalyst, mild conditions chemistryviews.org
AminesAlcoholsBasic catalystsCarbamatesHalogen-free, mild CO₂ pressure rsc.org

This green approach offers a significant advantage over traditional methods by replacing toxic phosgene with readily available CO₂. researchgate.net The development of efficient and recyclable catalysts continues to be an active area of research to make this methodology even more economically and environmentally attractive. nih.gov

Carbon Dioxide (CO2) Fixation Strategies
Catalytic Systems for CO2 Utilization (e.g., Ni-based, Zn-based, metal complexes, organocatalysis)

The fixation of CO₂ into valuable chemicals like carbamates is a key area of green chemistry research. acs.org Various catalytic systems have been developed to facilitate this transformation, including those based on nickel, zinc, other metal complexes, and organocatalysts.

Nickel-Based Catalysis: Nickel catalysts have been employed in the reductive carboxylation of various organic molecules. recercat.cat Dual nickel photocatalysis, for example, enables the synthesis of O-aryl carbamates from aryl halides, amines, and CO₂ under visible light and at ambient pressure. acs.org This method proceeds through a Ni(I)-Ni(III) catalytic cycle, where a photoredox catalyst facilitates the reduction of Ni(II) to the active Ni(I) species. acs.org

Zinc-Based Catalysis: Zinc salts, particularly zinc acetate (B1210297) (Zn(OAc)₂), have proven effective in catalyzing the direct synthesis of carbamates from aromatic amines, CO₂, and silicate (B1173343) esters. researchgate.netnih.gov The addition of an N-donor ligand, such as 1,10-phenanthroline, can enhance the reaction yield. researchgate.netnih.gov Mechanistic studies suggest that the reaction proceeds through an isocyanate intermediate. researchgate.net Zinc carbamate complexes, formed by the insertion of CO₂ into Zn-N bonds, can also serve as precursors for zinc oxide nanoparticles. researchgate.net

Other Metal Complexes: Other transition metal complexes have also been explored for carbamate synthesis. For instance, an iridium-catalyzed C-H amidation using carbamoyl (B1232498) azides as the nitrogen source has been developed for the synthesis of unsymmetrical ureas, which are structurally related to carbamates. nih.gov

Organocatalysis: Organocatalysts offer a metal-free alternative for CO₂ utilization. mdpi.com Hydrogen-bond donors (HBDs), such as phenols and their derivatives, in combination with a nucleophilic cocatalyst, can effectively catalyze the synthesis of cyclic carbonates from CO₂ and epoxides. mdpi.com The mechanism involves the activation of the epoxide by the HBD, followed by the insertion of CO₂. mdpi.com Tertiary amines and other nitrogen-containing compounds can also act as organocatalysts by activating CO₂ to form a carbamate intermediate. mdpi.com

Supercritical Carbon Dioxide (sc-CO2) Assisted Synthetic Pathways

Supercritical carbon dioxide (sc-CO₂) serves as both a reactant and a solvent in certain synthetic pathways for carbamates. researchgate.net Its unique properties, such as high diffusivity and low viscosity, can enhance mass transfer during reactions. researchgate.net The synthesis of carbamates from amines, CO₂, and alkyl halides has been investigated in sc-CO₂, with studies showing that the use of quaternary onium salts, like tetrabutylammonium (B224687) bromide, can positively influence the reaction yield. acs.org

The use of sc-CO₂ is considered an environmentally friendly approach for various chemical transformations. researchgate.net For example, the interaction of propargyl alcohols with CO₂ in sc-CO₂ has been utilized for carbamate synthesis, although it requires supercritical conditions. researchgate.net

Urea (B33335) and Urea Derivative as Carbonyl Sources

Urea and its derivatives represent an environmentally benign source of the carbonyl group for carbamate synthesis.

Metal-Catalyzed Carbamoylation (e.g., Indium(III)-Catalyzed)

Indium(III) triflate has been shown to be an effective catalyst for the synthesis of primary carbamates from alcohols and urea. researchgate.net This method is applicable to a variety of linear, branched, and cyclic alcohols, providing good to excellent yields. researchgate.net The reaction is believed to proceed through the activation of urea by O-coordination with the indium catalyst, followed by a nucleophilic attack of the alcohol on the carbonyl center of the activated urea. researchgate.net A key advantage of this method is the ease of product isolation, often requiring only simple filtration or crystallization. researchgate.net

Similarly, iron(II) catalysts have been used for the synthesis of primary organic carbamates and N-substituted ureas using urea as a safe carbonylating agent with various alcohols and amines. researchgate.net

Heterogeneous Catalysis for N-Substituted Carbamate Synthesis

Heterogeneous catalysts offer advantages in terms of separation and reusability. For the synthesis of N-substituted carbamates, various heterogeneous systems have been explored. For instance, mesoporous silica (B1680970) MCM-41, particularly when containing aluminum, has demonstrated high catalytic activity for the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and aniline (B41778) at moderate temperatures. researchgate.net

Dimethyl Carbonate (DMC) as a Green Carbonylating Reagent

Dimethyl carbonate (DMC) has emerged as a versatile and environmentally friendly reagent for both methylation and methoxycarbonylation reactions, serving as a non-toxic alternative to hazardous chemicals like phosgene and methyl halides. unive.itunive.itresearchgate.net

DMC is particularly effective as a methoxycarbonylating agent for a wide range of nucleophiles, including amines. unive.it The reaction of DMC with primary and secondary aliphatic amines can produce alkyl carbamates in good yields, especially when conducted at elevated temperatures and in the presence of ionic liquids as both solvent and catalyst. researchgate.net The reactivity of DMC can be tuned by temperature; at temperatures around 90°C or lower, methoxycarbonylation is favored, while at higher temperatures, methylation becomes more prominent. unive.it

The use of catalysts can significantly influence the outcome of reactions with DMC. For the methoxycarbonylation of aniline, zinc and tin(II) catalysts have shown good results in terms of carbamate selectivity. unive.it The reaction of amines with DMC can lead to the formation of carbamates, which can be valuable precursors for the non-phosgene route to isocyanates through thermal decomposition. unive.it

The green credentials of DMC are further enhanced by its production process, which has shifted from using phosgene to an oxidative carbonylation of methanol. unive.itunive.it

Direct Conversion from Boc-Protected Amines

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines, making Boc-protected amines readily available and stable starting materials. rsc.orgchemistrysteps.com Developing methods to directly convert the robust Boc-amine functionality into carbamates without a separate deprotection step represents a significant increase in synthetic efficiency.

A recently developed methodology facilitates the direct transformation of Boc-protected amines into carbamates, thiocarbamates, and ureas using tert-butoxide lithium (t-BuOLi) as the sole base. rsc.orgrsc.orgresearchgate.net This approach avoids the need for hazardous reagents or metal catalysts. rsc.orgresearchgate.net The proposed mechanism suggests that under the influence of t-BuOLi, the Boc-protected amine forms an isocyanate intermediate. rsc.org This highly reactive isocyanate is then trapped in situ by a nucleophile, such as an alcohol, to yield the final carbamate product. rsc.orgresearchgate.net This method has proven effective for a wide range of substrates, achieving high yields and demonstrating scalability to the gram level. rsc.org

Another strategy involves the rhodium-catalyzed coupling of arylboroxines with N-Boc-protected amines. acs.org This method directly yields secondary benzamides, effectively replacing the traditional two-step sequence of deprotection followed by condensation. It is efficient for both protected anilines and aliphatic amines and is tolerant of various functional groups. acs.org While this specific method leads to amides, the underlying principle of direct conversion of the carbamate protecting group showcases an innovative approach to functional group interconversion.

Table 1: Comparison of Direct Conversion Methods from Boc-Protected Amines
MethodKey Reagents/CatalystsIntermediateKey AdvantagesReference
Base-Mediated Conversiontert-butoxide lithium (t-BuOLi)IsocyanateMetal-free, avoids hazardous reagents, sustainable, scalable. rsc.orgrsc.orgresearchgate.net
Rhodium-Catalyzed CouplingRhodium catalyst, ArylboroxineNot specified (direct coupling)Direct amidation, bypasses deprotection-condensation, tolerates diverse functional groups. acs.org
Multicomponent Reaction (MCR) Approaches to Carbamates

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and reduced waste. Several MCR strategies have been successfully employed for the synthesis of carbamates.

A prominent MCR approach involves the three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide. acs.orgnih.gov This method provides a direct and atom-economical route to carbamates by utilizing CO₂ as an abundant, non-toxic C1 building block. nih.gov The reaction is typically promoted by a base. For instance, the use of cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI) under mild conditions has been shown to be effective, preventing common side reactions like N-alkylation of the amine. acs.org A continuous flow methodology has also been developed using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base, offering a faster and safer alternative to traditional batch processes. nih.gov The proposed mechanism involves the initial reaction of the amine with CO₂ to form a carbamate anion, which is stabilized by the base. nih.gov This anion then acts as a nucleophile, attacking the alkyl halide to furnish the final carbamate product. nih.gov

The Bucherer-Bergs reaction, a classic MCR for producing hydantoins, proceeds through a carbamic acid intermediate formed from an amine, a carbonyl compound, and cyanide, with ammonium (B1175870) carbonate acting as a source of both ammonia (B1221849) and CO₂. nih.gov The in-situ generation of CO₂ leads to a carbamic acid which undergoes cyclization. nih.gov While the final product is a hydantoin, the core transformation highlights the utility of MCRs in constructing complex molecules from simple precursors via carbamate-related intermediates.

Table 2: Overview of Multicomponent Reactions for Carbamate Synthesis
Reaction Name/TypeComponentsKey Reagents/ConditionsSignificanceReference
Three-Component CouplingAmine, Carbon Dioxide (CO₂), Alkyl HalideBase (e.g., Cs₂CO₃, DBU), TBAI (optional)Utilizes CO₂ as a C1 source; atom-economical; mild conditions. acs.orgnih.gov
Bucherer-Bergs ReactionCarbonyl Compound, Ammonium Carbonate, Cyanide SourceAqueous ethanol, heatForms hydantoins via an intermediate carbamic acid derived from in-situ CO₂. nih.gov

Strategies for the Incorporation of the Chloroacetyl Moiety

The chloroacetyl group is a valuable bifunctional moiety in organic synthesis. Its incorporation, typically via acylation, installs both a reactive carbonyl group and a carbon-chlorine bond that can serve as a handle for subsequent nucleophilic substitution reactions.

Acylation with Chloroacetyl Chloride

Chloroacetyl chloride is a highly versatile and potent acylating agent used extensively in the synthesis of pharmaceuticals and herbicides. chemicalbook.com It is bifunctional: the acyl chloride end reacts readily with nucleophiles like amines and alcohols to form amides and esters, respectively, while the chloride on the alkyl chain provides a site for further functionalization. chemicalbook.com The reactivity of chloroacetyl chloride in acylation reactions is influenced by the reaction conditions. Compared to acetyl chloride, its reaction can be significantly slower in the absence of catalysts, with the mechanism proposed to be an essentially synchronous displacement of the covalently bound chlorine by the nucleophile. rsc.org

The N-chloroacetylation of amines is a fundamental transformation for producing chloroacetamide derivatives. tandfonline.com Efficient and highly chemoselective methods have been developed for the N-chloroacetylation of various amino compounds, including anilines, aliphatic amines, and amino alcohols, using chloroacetyl chloride. tandfonline.comtandfonline.com

A particularly effective and environmentally friendly method involves conducting the reaction in a phosphate (B84403) buffer, which can be completed rapidly (e.g., within 20 minutes) at neutral pH. tandfonline.comresearchgate.net This protocol demonstrates high chemoselectivity, allowing for the N-chloroacetylation of amines in the presence of unprotected hydroxyl groups, as seen in the selective acylation of p-aminophenol. tandfonline.comresearchgate.net The success of this method relies on the rate of chloroacetylation being significantly faster than the hydrolysis of chloroacetyl chloride in the aqueous medium. tandfonline.comtandfonline.com The use of an HCl scavenger, such as propylene (B89431) oxide, is beneficial for achieving high isolated yields. researchgate.net The reaction is robust and applicable to a wide range of primary and secondary amines with varying electronic properties, giving the corresponding chloroacetamides in good to excellent yields without the need for chromatographic purification. tandfonline.comtandfonline.com

Table 3: N-Chloroacetylation of Various Amines with Chloroacetyl Chloride in Phosphate Buffer
Amine SubstrateProduct TypeReported Yield (%)Reference
AnilineN-Chloroacetanilide88 researchgate.net
p-ToluidineN-(4-methylphenyl)chloroacetamide90 researchgate.net
p-AnisidineN-(4-methoxyphenyl)chloroacetamide95 researchgate.net
p-ChloroanilineN-(4-chlorophenyl)chloroacetamide81 researchgate.net
p-AminophenolN-(4-hydroxyphenyl)chloroacetamide72 researchgate.net
p-NitroanilineN-(4-nitrophenyl)chloroacetamide78 researchgate.net
BenzylamineN-Benzylchloroacetamide77 researchgate.net
ButylamineN-Butylchloroacetamide70 researchgate.net
CyclohexylamineN-Cyclohexylchloroacetamide73 researchgate.net

While N-acylation is often favored under neutral or slightly basic aqueous conditions, the O-chloroacetylation of hydroxyl groups can be achieved by modifying the reaction environment. tandfonline.comtandfonline.com The chemoselectivity between N- and O-acylation of substrates containing both amine and hydroxyl functionalities, such as amino alcohols, can be controlled. tandfonline.com Generally, running the reaction under acidic conditions favors O-acylation, whereas basic conditions promote N-acylation. tandfonline.com

In studies with 2-aminobenzyl alcohol as a model substrate, the use of strong bases like DBU or DMAP in organic solvents such as dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (MeCN) resulted in a mixture of the N-acylated anilide and the di-substituted (both N- and O-chloroacetylated) product. tandfonline.com This indicates that under certain conditions, O-chloroacetylation is a competing and significant reaction pathway. The selective activation or deactivation of the hydroxyl group is key to directing the outcome. For instance, while phosphate buffers suppress the reactivity of alcohols to favor N-acylation, traditional organic bases can facilitate the acylation of the hydroxyl group. tandfonline.com

Alternative Chloroacylation Reagents and Methods

While chloroacetyl chloride is the most common reagent for introducing the chloroacetyl moiety, alternatives exist. Chloroacetic anhydride (B1165640) has been used as a chloroacetylating agent in an aqueous method for the synthesis of the drug ranolazine. tandfonline.com This demonstrates that anhydrides can serve as effective alternatives to the more reactive and hazardous acyl chlorides for certain applications. The choice of reagent often depends on the specific substrate, desired selectivity, and reaction conditions, including the tolerance for byproduct formation (e.g., HCl from acyl chlorides).

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be strategically designed through both convergent and divergent pathways. A convergent approach typically involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. For this compound, this often entails the preparation of the core carbamate, Ethyl methylcarbamate, followed by the introduction of the chloroacetyl group.

Divergent synthesis, on the other hand, would involve a common intermediate that can be manipulated to produce a variety of structurally related compounds, including the target molecule. For instance, a common precursor could be selectively N-acylated with different acyl halides to produce a library of N-acyl carbamates. While specific divergent syntheses leading directly to this compound are not extensively detailed in the literature, the principle can be applied starting from a suitable carbamate precursor.

Sequential Elaboration Strategies

A primary and reliable method for the synthesis of this compound is through a sequential elaboration strategy. This multi-step process allows for controlled construction and purification of intermediates, ensuring a high purity of the final product. The most logical sequence involves two key transformations: the formation of the parent carbamate followed by N-acylation.

Step 1: Synthesis of Ethyl methylcarbamate

The precursor, Ethyl methylcarbamate, can be synthesized through several established methods. A well-documented procedure involves the reaction of an aqueous solution of methylamine with ethyl chloroformate. orgsyn.org This reaction is typically performed in the presence of a base, such as sodium hydroxide (B78521), to neutralize the hydrochloric acid formed as a byproduct. The reaction is generally carried out at low temperatures to control its exothermic nature. orgsyn.org

An alternative route to Ethyl methylcarbamate is the reaction of methylcarbamyl chloride with ethanol. orgsyn.org Another approach involves the catalytic alcoholysis of 1,3-dimethylurea (B165225) with dimethyl carbonate. google.com

Reaction Scheme for Synthesis of Ethyl methylcarbamate:

Method A: CH₃NH₂ (Methylamine) + ClCOOC₂H₅ (Ethyl chloroformate) → CH₃NHCOOC₂H₅ (Ethyl methylcarbamate) + HCl

Method B: CH₃NHCOCl (Methylcarbamyl chloride) + C₂H₅OH (Ethanol) → CH₃NHCOOC₂H₅ (Ethyl methylcarbamate) + HCl

ReactantsReagents/ConditionsProductYieldReference
Methylamine, Ethyl chloroformateEther, NaOH, 0-5 °CEthyl methylcarbamate88-90% orgsyn.org
1,3-Dimethylurea, Dimethyl carbonateCatalyst, 80-200 °C, 0.1-5.0 MPaMethyl N-methylcarbamateHigh google.com

Step 2: N-Acylation with Chloroacetyl Chloride

Once Ethyl methylcarbamate is obtained, the final step is the introduction of the chloroacetyl group. This is achieved through an N-acylation reaction with chloroacetyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to scavenge the HCl byproduct. The nitrogen atom of the carbamate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride.

Reaction Scheme for N-Acylation: CH₃NHCOOC₂H₅ (Ethyl methylcarbamate) + ClCOCH₂Cl (Chloroacetyl chloride) → C₅H₈ClNO₃ (this compound) + HCl

Starting MaterialReagents/ConditionsProduct
Ethyl methylcarbamateChloroacetyl chloride, Pyridine, Inert solvent (e.g., Dichloromethane)This compound

One-Pot Reaction Protocols for Efficient Synthesis

One-pot syntheses are highly desirable in chemical manufacturing as they reduce reaction time, minimize waste, and simplify purification processes by avoiding the isolation of intermediates. nih.gov Several one-pot strategies for the synthesis of N-substituted and N-acyl carbamates have been developed and can be adapted for the preparation of this compound.

One such method involves the one-pot transformation of acyl hydrazides into N-acyl carbamates. rsc.org In a hypothetical adaptation for the target molecule, a suitable N-methyl-N'-chloroacetyl hydrazide could be reacted in a one-pot procedure to yield this compound. This process proceeds via an alkylation-elimination reaction sequence. rsc.org

Another versatile one-pot approach is the three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate. nih.govresearchgate.net To form a di-substituted carbamate like the target molecule, this could be extended to a four-component reaction. This would involve the coupling of methylamine, carbon dioxide, ethyl iodide (to form the ethyl ester), and chloroacetyl chloride (to acylate the nitrogen). The isolation of the intermediate carbamate is unnecessary, which streamlines the synthetic sequence. nih.gov

Reaction TypeReactantsReagents/ConditionsProduct TypeReference
Three-component couplingPrimary amine, CO₂, Alkyl halideCs₂CO₃, TBAI, DMFN-Alkyl carbamate nih.govresearchgate.net
One-pot from Acyl hydrazideAcyl hydrazideAlkylation-eliminationN-Acyl carbamate rsc.org
In situ Carbamoyl ChlorideAmine, Phenol, TriphosgenePyridine, 110 °CO-Aryl carbamate organic-chemistry.org

These one-pot methodologies offer efficient and often more sustainable alternatives to traditional sequential syntheses, showcasing the ongoing innovation in the field of carbamate synthesis. rsc.org

Reaction Pathways and Mechanistic Investigations in Ethyl Chloroacetyl Methylcarbamate Synthesis

Mechanistic Hypotheses for Carbamate (B1207046) Bond Formation

The formation of the carbamate linkage, a critical step in the synthesis of the precursor ethyl methylcarbamate, can proceed through several proposed mechanistic pathways. These pathways are influenced by the choice of reactants, catalysts, and reaction conditions.

Nucleophilic Attack and Addition-Elimination Pathways

The most common and direct method for forming the carbamate bond is through the nucleophilic attack of an amine on a chloroformate derivative. orgsyn.orgacs.org In the synthesis of ethyl methylcarbamate, this involves the reaction of methylamine (B109427) with ethyl chloroformate. The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of ethyl chloroformate. This addition forms a tetrahedral intermediate. Subsequently, the intermediate eliminates a chloride ion, and a proton is lost from the nitrogen atom, yielding the stable ethyl methylcarbamate. The presence of a base is often required to neutralize the hydrochloric acid byproduct. orgsyn.orgacs.org

Alternative approaches to carbamate synthesis also rely on nucleophilic attack. For instance, the reaction of an amine with carbon dioxide and an alkyl halide involves the initial formation of a carbamate anion through the nucleophilic attack of the amine on CO2. nih.gov This carbamate anion then acts as a nucleophile, attacking the alkyl halide to form the carbamate ester. nih.gov Similarly, the use of dialkyl carbonates involves the nucleophilic attack of an amine on the carbonate, leading to the formation of the carbamate and an alcohol. acs.org

Role of Identified Intermediate Species (e.g., carbamic acids, isocyanates, ionic intermediates)

Several key intermediate species have been identified or proposed in various carbamate synthesis routes, influencing the reaction pathway and final product distribution.

Carbamic Acids: Carbamic acids (R2NCOOH) are often proposed as transient intermediates, particularly in reactions involving carbon dioxide. acs.orgwikipedia.orgorganic-chemistry.orgnih.gov They are formed by the reaction of an amine with CO2. nih.govorganic-chemistry.org Due to their inherent instability, carbamic acids readily decompose back to the amine and carbon dioxide or can be deprotonated to form more stable carbamate anions. wikipedia.orgnih.gov In some synthetic strategies, the in-situ generated carbamic acid is trapped by an electrophile to yield the desired carbamate. organic-chemistry.org

Isocyanates: Isocyanates (RNCO) are highly reactive intermediates that can be involved in carbamate synthesis. acs.orgnih.gov One common pathway involves the thermal or catalytic decomposition of a precursor, such as an acyl azide (B81097) (Curtius rearrangement), to generate an isocyanate. nih.govorganic-chemistry.org This isocyanate is then trapped by an alcohol to form the carbamate. organic-chemistry.orgnih.gov While effective, the high toxicity of isocyanates often necessitates their in-situ generation. acs.orgrsc.org The reaction of an amine with phosgene (B1210022) or its derivatives can also proceed through an intermediate isocyanate. nih.gov

Ionic Intermediates: The formation of ionic intermediates is crucial in several carbamate synthesis methods. In reactions involving amines, CO2, and alkyl halides, an ionic carbamate salt is formed initially. acs.orgnih.gov The stability and reactivity of this ionic intermediate can be influenced by the choice of base and solvent. nih.gov Strong, non-nucleophilic bases can accelerate the reaction by promoting the formation and stabilization of this intermediate. acs.org Similarly, in reactions using carbamoylimidazolium salts, these ionic species act as efficient carbamoylating agents. organic-chemistry.org

Influence of Catalysts and Reaction Promoters on Mechanism

Catalysts and reaction promoters play a significant role in directing the reaction mechanism, enhancing reaction rates, and improving yields in carbamate synthesis.

A variety of catalysts have been explored for different synthetic routes:

Base Catalysis: Bases are commonly used to neutralize acidic byproducts, such as HCl formed in the reaction between amines and chloroformates. orgsyn.orgacs.org Strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also employed to promote the reaction between amines, CO2, and alkyl halides by stabilizing the carbamate anion intermediate. nih.govorganic-chemistry.orgchemistryviews.org Polymer-supported DBU has been developed for easier catalyst recovery and reuse. chemistryviews.org

Metal Catalysts: Various metal-based catalysts have been shown to be effective. For instance, zinc-based catalysts have been utilized for CO2 fixation into carbamates. nih.gov Indium triflate can catalyze the synthesis of primary carbamates from alcohols and urea (B33335). organic-chemistry.org Nickel-based systems have been developed for the dehydrative formation of urethanes from carbon dioxide, amines, and alcohols. nih.gov Lewis acids like FeCl3-modified montmorillonite (B579905) K10 have been used in Friedel-Crafts reactions related to the synthesis of precursors.

Organocatalysts: N-heterocyclic carbenes (NHCs) and other organocatalysts have emerged as powerful tools in carbamate synthesis. For example, N-methylimidazole (NMI) can accelerate the one-pot synthesis of carbamates via the Lossen rearrangement. organic-chemistry.org

The table below summarizes the influence of various catalysts and promoters on the mechanism of carbamate bond formation.

Catalyst/PromoterReactantsMechanistic RoleReference(s)
Bases (e.g., NaOH, Pyridine (B92270), DBU) Amine + Chloroformate; Amine + CO2 + Alkyl HalideNeutralize acidic byproducts; Stabilize carbamate anion intermediate. orgsyn.orgacs.orgorganic-chemistry.orgchemistryviews.org
Metal Catalysts (e.g., Zn, In, Ni, Fe) Amine + CO2 + Alcohol; Alcohol + UreaLewis acid activation of reactants; Facilitate CO2 insertion. nih.govacs.orgorganic-chemistry.orgnih.gov
Organocatalysts (e.g., NMI) Hydroxamic AcidsAccelerate Lossen rearrangement to isocyanate intermediate. organic-chemistry.org
Phase Transfer Catalysts (e.g., TBAI) Amine + CO2 + Alkyl HalideEnhance reaction rate and minimize overalkylation by stabilizing the carbamate anion. nih.govorganic-chemistry.org

Mechanistic Studies of Chloroacetylation Reactions

The second key step in the synthesis of ethyl (chloroacetyl)methylcarbamate is the chloroacetylation of the precursor, ethyl methylcarbamate. This reaction involves the introduction of the chloroacetyl group onto the nitrogen atom of the carbamate.

Detailed Reaction Mechanisms for Chloroacetyl Chloride Reactivity

Chloroacetyl chloride is a bifunctional and highly reactive electrophile. wikipedia.org Its reactivity stems from the presence of the electron-withdrawing chlorine atom and the acyl chloride functionality. The chloroacetylation of ethyl methylcarbamate proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ethyl methylcarbamate attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This attack leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the chloride ion to form the N-acylated product, this compound, and hydrochloric acid as a byproduct. A base is typically added to the reaction mixture to neutralize the HCl formed.

Chemoselectivity and Regioselectivity in Acylation (e.g., N- vs. O-chloroacetylation)

In the acylation of carbamates, chemoselectivity and regioselectivity are important considerations. The carbamate functional group possesses two potential nucleophilic sites: the nitrogen atom and the carbonyl oxygen atom.

N-chloroacetylation: The nitrogen atom of the carbamate is generally the more nucleophilic site, leading preferentially to N-acylation. This is the desired pathway for the synthesis of this compound. The lone pair on the nitrogen is readily available for nucleophilic attack on the chloroacetyl chloride.

O-chloroacetylation: O-acylation, where the chloroacetyl group is added to the carbonyl oxygen, is generally not a favored pathway under standard acylation conditions. The lone pairs on the carbonyl oxygen are less nucleophilic than the nitrogen lone pair due to resonance delocalization with the carbonyl group. However, the possibility of O-acylation cannot be entirely dismissed, especially under specific reaction conditions or with certain catalysts that might activate the oxygen atom.

The inherent nucleophilicity difference between the nitrogen and oxygen atoms in the carbamate moiety generally ensures high regioselectivity for N-chloroacetylation, making it the predominant and desired reaction pathway. The use of appropriate reaction conditions, such as the presence of a non-nucleophilic base, further favors the formation of the N-acylated product.

Characterization of Transition States and Energetic Profiles in Synthetic Routes

The detailed experimental characterization of transition states and energetic profiles for the synthesis of this compound is not extensively documented in publicly available literature. However, theoretical and computational chemistry methods, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction mechanism. These studies can elucidate the structures of intermediates and transition states, as well as their relative energies along the reaction coordinate. nih.gov

For the N-acylation of a carbamate, the reaction mechanism is expected to proceed through a tetrahedral intermediate. The energetic profile would show two transition states and one intermediate. The first transition state corresponds to the nucleophilic attack of the nitrogen atom of ethyl methylcarbamate on the carbonyl carbon of chloroacetyl chloride. This leads to the formation of a high-energy tetrahedral intermediate. The second transition state is associated with the collapse of this intermediate, involving the departure of the chloride leaving group to form the final product.

Aprotic polar solvents can effectively solvate the transition state, which is more polar than the reactants, thereby reducing the activation energy (ΔG‡) and accelerating the reaction rate. mdpi.com

Table 1: Hypothetical Energetic Profile for the N-Acylation of Ethyl Methylcarbamate

SpeciesRelative Energy (kcal/mol)
Reactants0
First Transition State+15 to +25
Tetrahedral Intermediate+5 to +10
Second Transition State+10 to +20
Products-10 to -20

Note: The values in this table are illustrative and based on typical values for similar acylation reactions. Actual values would require specific experimental or computational determination.

Kinetic Studies and Reaction Rate Determination

Systematic kinetic studies specifically for the synthesis of this compound are not widely reported. However, the rate of this acylation reaction is expected to be influenced by several factors, including the concentration of reactants, temperature, and the nature of the solvent and base used.

The reaction is anticipated to follow second-order kinetics, being first order with respect to both the ethyl methylcarbamate and the chloroacetyl chloride. The rate law can be expressed as:

Rate = k[CH₃NHCOOCH₂CH₃][ClCOCH₂Cl]

Where 'k' is the rate constant. The rate constant can be determined experimentally by monitoring the concentration of reactants or products over time using techniques such as chromatography (GC, HPLC) or spectroscopy (NMR, IR).

The reaction rate is generally enhanced by:

Higher temperatures : Provides the necessary activation energy for the reaction to proceed. However, excessively high temperatures might lead to side reactions.

Polar aprotic solvents : Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) can stabilize the polar transition state, thus increasing the reaction rate. mdpi.com

Presence of a non-nucleophilic base : A base is required to scavenge the HCl produced. Tertiary amines, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), are commonly used. nih.gov

Table 2: Illustrative Reaction Conditions and Their Effect on Reaction Rate

SolventBaseTemperature (°C)Relative Rate
Dichloromethane (B109758)Triethylamine251x
AcetonitrileTriethylamine25~5x
DMFTriethylamine25~10x
DichloromethaneTriethylamine40~2x

Note: The relative rates are hypothetical and serve to illustrate the expected trends.

Advanced Characterization and Analytical Techniques for Ethyl Chloroacetyl Methylcarbamate Research

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for ethyl (chloroacetyl)methylcarbamate are not widely published, the expected chemical shifts and multiplicities can be accurately predicted based on the known molecular structure and established principles.

¹H NMR: The proton NMR spectrum is anticipated to show four distinct signals corresponding to the four unique proton environments in the molecule. The ethyl group should present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons. The N-methyl group and the chloroacetyl methylene protons are expected to appear as singlets as they lack adjacent protons for coupling.

¹³C NMR: The carbon NMR spectrum is predicted to display six unique resonances, one for each carbon atom in the molecule. The positions of these signals are indicative of their chemical environment, with the carbonyl carbons of the ester and amide groups appearing most downfield.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
CH₃-CH₂-O- ~1.3 Triplet (t) ~14
CH₃-CH₂-O- ~4.2 Quartet (q) ~63
N-CH₃ ~3.1 Singlet (s) ~35
Cl-CH₂-C=O ~4.4 Singlet (s) ~42
-C(=O)-O- - - ~155

Note: Predicted values are estimates based on standard chemical shift ranges for the respective functional groups. Actual experimental values may vary based on solvent and other experimental conditions.

¹⁵N and DOSY NMR: Specific research employing ¹⁵N NMR or Diffusion-Ordered Spectroscopy (DOSY) for this compound is not readily found in the surveyed literature. ¹⁵N NMR could provide insight into the electronic environment of the nitrogen atom within the carbamate (B1207046) linkage. DOSY experiments would be useful for studying intermolecular interactions or confirming the covalent integrity of the molecule in solution by correlating signals based on their diffusion coefficient.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its two carbonyl groups (ester and amide) and other key bonds. The distinct frequencies of the two C=O stretches are particularly diagnostic.

Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Absorption Range (cm⁻¹)
C=O Stretch Amide Carbonyl 1680 - 1700
C=O Stretch Ester Carbonyl 1735 - 1750
C-O Stretch Ester 1200 - 1300
C-N Stretch Carbamate 1000 - 1250

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₆H₁₀ClNO₃, corresponding to a molecular weight of approximately 179.60 g/mol . sielc.com

The mass spectrum would exhibit a molecular ion peak ([M]⁺) at m/z 179 for the isotope ³⁵Cl and a smaller peak ([M+2]⁺) at m/z 181 for ³⁷Cl, with a characteristic intensity ratio of approximately 3:1. Key fragmentation pathways would involve the cleavage of the molecule's various functional groups.

Predicted Major Fragments in the Mass Spectrum of this compound

m/z Value (for ³⁵Cl) Proposed Fragment Structure / Neutral Loss
134 [M - •OCH₂CH₃]⁺ (Loss of ethoxy radical)
102 [M - •CH₂Cl - C=O]⁺ (Loss of chloroacetyl radical)
88 [CH₃NCOOCH₂CH₃]⁺ (Loss of chloro-ketene)
77 [ClCH₂C=O]⁺ (Chloroacetyl cation)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The constituent functional groups of this compound—specifically the ester and amide carbonyls—contain non-bonding electrons (n) that can undergo n→π* transitions. However, these transitions are typically weak and occur at wavelengths below the standard analytical range of 200–800 nm. As the molecule lacks any extended system of conjugated π-bonds or strong chromophores, it is not expected to exhibit significant absorbance in the UV-Vis spectrum.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

Thin Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a chemical reaction and to determine the purity of the product. For this compound, a standard silica (B1680970) gel plate (Silica Gel 60 F₂₅₄) would serve as the stationary phase.

A mobile phase consisting of a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate (B1210297), would be used for development. The polarity of the solvent system is optimized to achieve a retention factor (Rf) value that allows for clear separation from other components in the mixture. Visualization of the compound on the TLC plate, which is not expected to be strongly UV-active, can be accomplished using general-purpose chemical stains. An iodine chamber or an aqueous potassium permanganate (B83412) (KMnO₄) solution are effective options, as they react with most organic compounds to produce a colored spot.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound in various matrices. A specific reverse-phase (RP) HPLC method has been developed for its analysis, offering simple and effective separation. researchgate.netmdpi.com

The established method utilizes a Newcrom R1 column, which is a specialized reverse-phase column noted for its low silanol (B1196071) activity. researchgate.netmdpi.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. researchgate.netmdpi.com For applications requiring mass spectrometric (MS) detection, the non-volatile phosphoric acid can be substituted with formic acid to ensure compatibility. researchgate.netmdpi.com This analytical method is robust and scalable, making it suitable for both quantitative analysis and for the isolation of impurities through preparative separation. researchgate.netmdpi.com Furthermore, the use of columns with smaller 3 µm particles allows for rapid analysis times, compatible with Ultra-High-Performance Liquid Chromatography (UPLC) systems. researchgate.netmdpi.com

Table 1: HPLC Conditions for this compound Analysis

Parameter Condition Source(s)
Technique Reverse-Phase HPLC (RP-HPLC) researchgate.net, mdpi.com
Column Newcrom R1 researchgate.net, mdpi.com
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid researchgate.net, mdpi.com
MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, Formic Acid researchgate.net, mdpi.com

| Applications | Analytical quantification, Preparative separation, Pharmacokinetics | researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for analyzing volatile and semi-volatile compounds. While specific GC methods for the direct analysis of this compound are not extensively detailed in the reviewed literature, methods for closely related compounds, such as ethyl chloroacetate (B1199739) and other carbamates, provide a framework for potential analytical approaches.

For instance, the analysis of ethyl chloroacetate has been successfully performed using a packed column (10% Silar 10C on Chromosorb W AW) with a thermal conductivity detector (TCD). jchemlett.com Another method for ethyl 2-chloroacetate employs a DB-1 (100% dimethylpolysiloxane) column, which provides sharp peaks. mdpi.com For other carbamates like methyl and ethyl carbamate, GC is often coupled with mass spectrometry (GC-MS) for sensitive and specific detection, sometimes involving a derivatization step to enhance volatility and chromatographic performance. These examples suggest that a GC or GC-MS method for this compound would likely utilize a non-polar or mid-polar capillary column with temperature programming.

Table 2: Example GC Conditions for Related Compounds

Compound Column Detector Key Findings Source(s)
Ethyl Chloroacetate (ECA) 10% Silar 10C on Chromosorb W AW Thermal Conductivity (TCD) A method was developed for the separation and quantitative determination of components in reaction mixtures for ECA synthesis. jchemlett.com
Ethyl 2-chloroacetate DB-1 (100% dimethylpolysiloxane), 30 m x 0.32 mm x 1.0 µm Flame Ionization (FID) A sensitive method was developed for trace-level quantification in pharmaceutical substances. mdpi.com
Methyl & Ethyl Carbamate HP-5 (5% phenylmethyl siloxane) Mass Spectrometry (MS) A GC-MS method was established for determination in white liquor after purification with a solid-phase extraction column.

| Methyl & Ethyl Carbamate | Not specified | Flame Ionization (GC-FID) | An ultra-trace determination method in wines was developed involving extraction and preconcentration prior to GC-FID analysis. | |

Solid-State Characterization (e.g., X-ray Diffraction (XRD))

X-ray Diffraction (XRD) is a primary technique for investigating the solid-state structure of crystalline materials. It provides detailed information about the atomic arrangement within a crystal lattice, allowing for phase identification, determination of crystallinity, and measurement of crystallite size.

Despite the importance of this technique, specific XRD studies or crystal structure data for this compound were not found in the reviewed scientific literature. If such an analysis were performed, it would yield precise bond angles, bond lengths, and the unit cell parameters of the crystalline form. This data is invaluable for understanding intermolecular interactions and for correlating the solid-state structure with physical properties such as melting point and solubility. For catalysts that may be used in its synthesis, XRD is used to identify the crystalline phases of the catalytic material and support. jchemlett.com

Thermal Analysis Techniques (e.g., Thermogravimetry (TG))

Thermal analysis techniques, such as Thermogravimetry (TGA), are used to study the physical and chemical properties of materials as a function of temperature. TGA measures changes in the mass of a sample as it is heated, providing information about thermal stability, decomposition temperatures, and the composition of the material.

Surface Characterization of Heterogeneous Catalysts (e.g., XPS, TEM, BET, TPD)

In many chemical syntheses, heterogeneous catalysts are employed to enhance reaction rates and selectivity. The performance of these catalysts is intrinsically linked to their surface properties. Therefore, a suite of surface-sensitive techniques is used for their characterization. Although specific examples of catalysts used for reactions involving this compound are not detailed, the principles of these techniques are universally applicable.

X-ray Photoelectron Spectroscopy (XPS) : XPS is a powerful technique for determining the elemental composition and chemical (oxidation) states of atoms on the surface of a catalyst (typically within the top 10 nm). This information is critical for understanding the nature of active sites, identifying surface contaminants, and studying catalyst deactivation mechanisms.

Transmission Electron Microscopy (TEM) : TEM is used to visualize the morphology of a catalyst at the nanoscale. It provides direct images of catalyst particles, allowing for the determination of their size, shape, and distribution on a support material. High-resolution TEM (HRTEM) can even resolve the atomic lattice of nanoparticles, revealing crystal facets and surface defects that can be critical to catalytic activity.

Brunauer-Emmett-Teller (BET) Analysis : The BET method is the standard technique for measuring the specific surface area of porous materials. It involves the physisorption of a gas (commonly nitrogen) onto the solid surface at cryogenic temperatures. A higher surface area generally provides more active sites for a reaction, making BET analysis a key step in catalyst development and quality control.

Temperature-Programmed Desorption (TPD) : TPD is used to study the interactions between a surface and adsorbed molecules. In this technique, a gas is adsorbed onto the catalyst surface, which is then heated at a controlled rate. The desorbed molecules are monitored by a detector, providing information about the number and strength of active sites on the catalyst surface.

Computational Chemistry and Theoretical Investigations of Ethyl Chloroacetyl Methylcarbamate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and reactivity of molecules. For Ethyl (chloroacetyl)methylcarbamate, DFT calculations can offer profound insights into its chemical behavior.

Elucidation of Reaction Mechanisms and Transition States

One key reaction of interest would be its hydrolysis. DFT calculations could model the reaction pathway of hydrolysis under both acidic and basic conditions. nih.gov This would involve identifying the transition states for the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl centers of the carbamate (B1207046) or the chloroacetyl group. The energy barriers associated with these transition states would reveal the most likely mechanism and the rate-determining step. For monosubstituted carbamates, base-catalyzed hydrolysis often proceeds through the formation of an isocyanate anion intermediate. nih.gov

Furthermore, reactions with other nucleophiles are critical to understanding its potential biological activity or its role as a synthetic intermediate. DFT could be employed to model the reaction coordinates and determine the activation energies for reactions with biologically relevant nucleophiles, such as amino or thiol groups found in proteins.

Analysis of Electronic Structure and Reactivity

The electronic structure of this compound dictates its reactivity. DFT calculations can provide a detailed picture of the electron distribution within the molecule. Key parameters that can be calculated include atomic charges, molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

The chloroacetyl group, being strongly electron-withdrawing, is expected to significantly influence the electronic properties of the carbamate moiety. This can lead to an increased positive charge on the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. The chlorine atom also serves as a potential leaving group, opening up possibilities for nucleophilic substitution reactions.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's frontier orbitals. The energy and localization of the HOMO indicate the regions most susceptible to electrophilic attack, while the LUMO reveals the sites prone to nucleophilic attack.

Investigation of Solvation Effects on Reaction Pathways

The solvent environment can have a profound impact on reaction mechanisms and rates. DFT calculations can incorporate solvation effects using various models, such as the Polarizable Continuum Model (PCM). These models simulate the bulk solvent's influence on the solute's electronic structure and the energies of reactants, transition states, and products. For a polar molecule like this compound, solvation is expected to play a significant role in stabilizing charged intermediates and transition states, thereby altering reaction barriers and pathways compared to the gas phase.

Molecular Dynamics (MD) Simulations

While no specific Molecular Dynamics (MD) simulations for this compound are found in the reviewed literature, this technique would be invaluable for understanding its dynamic behavior and interactions in a biological or solution-phase environment.

MD simulations could be employed to explore the conformational landscape of the molecule over time, revealing the flexibility of the ethyl and chloroacetyl chains and the rotational dynamics around the various single bonds. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Furthermore, MD simulations could be used to study the interaction of this compound with a target protein, if one were identified. By placing the molecule in a simulation box with the protein and solvent molecules, one could observe the binding process, the stability of the bound complex, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Mapping in Related Carbamate Systems (focus on theoretical principles)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design and risk assessment for chemical compounds. sinfoochem.comalfa-chemistry.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. alfa-chemistry.com

For carbamates, which are a well-known class of acetylcholinesterase inhibitors used as pesticides, QSAR models have been developed to predict their toxicity. nih.govepa.gov These models typically use a variety of molecular descriptors, including:

Electronic descriptors: Such as atomic charges and dipole moments, which describe the electronic aspects of molecule-receptor interactions.

Steric descriptors: Like molecular volume and surface area, which account for the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological descriptors: Which describe the connectivity of atoms in the molecule.

A QSAR model for a series of carbamates would be developed by correlating these descriptors with their experimentally determined biological activity (e.g., IC50 values for enzyme inhibition). The resulting mathematical equation can then be used to predict the activity of new, untested carbamate derivatives.

Pharmacophore mapping is a complementary technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that are necessary for a molecule to bind to a specific biological target. nih.gov By aligning a set of active molecules, a common pharmacophore model can be generated. This model serves as a 3D query to search for new compounds with the desired biological activity in large chemical databases. For carbamate inhibitors, a pharmacophore model would typically include features corresponding to the key interactions made by the carbamate moiety and its substituents within the enzyme's active site. nih.gov

Conformational Analysis of the Carbamate Moiety and its Influence on Reactivity

The carbamate group (-NH-C(=O)-O-) possesses a planar structure due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. This results in a partial double bond character for the C-N bond, leading to restricted rotation and the existence of cis and trans (or syn and anti) conformers. The relative stability of these conformers is influenced by the nature of the substituents on the nitrogen and oxygen atoms. Generally, the trans conformation is favored for steric reasons. uky.edu

Computational methods, such as DFT and MD simulations, can be used to determine the preferred conformations of this compound and the energy barriers for rotation around the C-N bond. This information is crucial for understanding its reactivity and for designing molecules with specific three-dimensional structures for targeted applications.

Applications in Advanced Organic Synthesis As a Chemical Intermediate

Role of Ethyl (chloroacetyl)methylcarbamate as a Versatile Building Block

The utility of this compound as a versatile building block is well-established in synthetic organic chemistry. Its ability to participate in a variety of reactions allows for the construction of diverse and complex molecular architectures.

The presence of both a chloroacetyl and a carbamate (B1207046) group allows for a range of strategic functional group interconversions. The chloroacetyl group, in particular, is a potent electrophile, enabling facile reactions with various nucleophiles. This reactivity allows for the introduction of a wide array of functional groups, thereby expanding the synthetic utility of the molecule. The carbamate functionality, while generally more stable, can also be modified under specific reaction conditions to further diversify the resulting molecular structures.

This compound serves as a linchpin in the synthesis of a multitude of organic scaffolds. Its bifunctional nature is instrumental in the construction of both heterocyclic and acyclic compounds. The reactive chloroacetyl group can act as an anchor point for building molecular complexity through either intermolecular or intramolecular reactions. This facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of diverse and elaborate molecular frameworks.

Derivatization Reactions Involving the Carbamate Functionality

The carbamate group within this compound offers opportunities for various derivatization reactions. While the nitrogen atom is somewhat deactivated by the adjacent carbonyl groups, it can still undergo reactions such as N-alkylation or N-acylation under appropriate conditions. Furthermore, hydrolysis of the ethyl ester portion of the carbamate can be achieved to yield the corresponding carboxylic acid, or the entire carbamate can be cleaved to reveal a secondary amine, providing further avenues for synthetic diversification.

Derivatization Reactions Involving the Chloroacetyl Functionality

The chloroacetyl group is the primary site of reactivity in this compound, making it a focal point for a multitude of derivatization reactions.

The chlorine atom of the chloroacetyl group is an excellent leaving group, rendering the adjacent carbon atom highly susceptible to nucleophilic attack. This facilitates a broad range of nucleophilic substitution reactions, allowing for the exchange of the chlorine atom with various other moieties. This is a cornerstone of its application in the synthesis of pharmaceuticals and other fine chemicals.

Table 1: Examples of Nucleophilic Substitution Reactions for Moiety Exchange

Nucleophile Resulting Functional Group
Amines (R-NH2) N-Substituted Glycinamides
Thiols (R-SH) Thioethers
Alcohols (R-OH) α-Alkoxyamides

The chloroacetyl group is also instrumental in promoting a variety of cyclization and rearrangement reactions. In molecules containing a suitably positioned internal nucleophile, intramolecular cyclization can be readily achieved to form a range of heterocyclic structures, such as lactams and other ring systems that are prevalent in biologically active compounds. Additionally, the chloroacetyl moiety can participate in various rearrangement reactions, further expanding the synthetic repertoire of this versatile intermediate.

Table 2: Compound Names Mentioned in the Article

Compound Name

Integration into Multicomponent Reactions for Complexity Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The structural features of this compound make it a promising candidate for integration into MCRs, primarily by leveraging the electrophilic nature of the chloroacetyl group.

The chloroacetyl moiety contains a reactive carbon-chlorine bond, rendering the adjacent carbonyl group susceptible to nucleophilic attack. This reactivity can be exploited in various MCRs where an electrophilic component is required. For instance, in reactions analogous to the Passerini or Ugi reactions, which traditionally involve an aldehyde or ketone as the electrophile, this compound could potentially serve as an alternative electrophilic partner.

Table 1: Potential Multicomponent Reactions Involving this compound

Reaction TypePotential Role of this compoundResulting Scaffold
Ugi-type ReactionElectrophilic component reacting with an amine, isocyanide, and a carboxylic acidHighly substituted α-amidoacetamide derivatives
Passerini-type ReactionElectrophilic component reacting with an isocyanide and a carboxylic acidα-Acyloxy-N-methyl-N-(chloroacetyl)acetamide derivatives
Asinger/Ugi-azide ReactionElectrophilic component reacting with an amine, a thiol, and an azide (B81097)Complex heterocyclic structures

While specific, documented examples of this compound in these named MCRs are not prevalent in readily available literature, the fundamental reactivity principles of its functional groups strongly suggest its suitability. The presence of the methylcarbamate group can also influence the stereochemical outcome of such reactions and provide a handle for further synthetic modifications on the final product. The development of novel MCRs incorporating this building block could lead to the rapid assembly of unique and complex molecular scaffolds that would otherwise require lengthy, linear synthetic sequences.

Design and Synthesis of Compound Libraries Leveraging the Compound's Structure

The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery and materials science. The bifunctional nature of this compound makes it an excellent scaffold for combinatorial synthesis, allowing for the generation of diverse libraries of molecules from a single, common intermediate.

The two primary points of diversification on the this compound scaffold are the chloroacetyl group and the carbamate functionality. The chlorine atom can be readily displaced by a wide variety of nucleophiles, such as amines, thiols, and alcohols, in a process known as nucleophilic substitution. This allows for the introduction of a diverse set of substituents at this position.

Simultaneously, or in a subsequent step, the carbamate moiety can be modified. For example, hydrolysis of the ethyl ester followed by coupling with different amines could generate a range of amides. Alternatively, the entire carbamate group could be involved in cyclization reactions to form various heterocyclic systems.

Table 2: Diversification Points for Compound Library Synthesis

Diversification PointReaction TypePotential ReagentsResulting Functional Group/Structure
Chloroacetyl GroupNucleophilic SubstitutionPrimary/Secondary Amines, Thiols, Alcohols, AzidesSubstituted aminoacetyl, thioacetyl, alkoxyacetyl, or azidoacetyl groups
Ethyl CarbamateHydrolysis & Amidation1. Base/Acid Hydrolysis 2. Amine coupling reagentsCarboxamide derivatives
Ethyl CarbamateReductionReducing agents (e.g., LiAlH4)N-methylaminomethyl group
Overall StructureIntramolecular CyclizationBase or catalystHeterocyclic scaffolds (e.g., oxazolidinones, piperazinones)

This two-pronged approach to diversification allows for the exponential growth of a compound library from a limited set of starting materials. By systematically varying the nucleophiles used to displace the chlorine and the reagents used to modify the carbamate, a large and structurally diverse library of compounds can be efficiently synthesized. This strategy is particularly valuable in the search for new bioactive molecules, where exploring a wide range of chemical space is crucial for identifying lead compounds. The inherent reactivity and multiple functionalization points of this compound position it as a valuable tool for medicinal chemists and synthetic organic chemists in the quest for novel molecular entities.

Future Research Directions and Perspectives for Ethyl Chloroacetyl Methylcarbamate

Development of Next-Generation Sustainable and Highly Efficient Synthetic Routes

The future synthesis of Ethyl (chloroacetyl)methylcarbamate will likely pivot away from traditional methods that may involve hazardous reagents, towards more sustainable and efficient protocols. A promising strategy involves a two-step approach beginning with the green synthesis of the ethyl methylcarbamate precursor. Modern methods for carbamate (B1207046) formation increasingly utilize benign starting materials like carbon dioxide or urea (B33335) in reaction with alcohols and amines. mdpi.comorganic-chemistry.orgnih.gov For instance, the synthesis of alkyl carbamates from urea and alcohols can be achieved with high yields using reusable solid catalysts such as silica-supported metal oxides, which are easily separable and minimize waste. mdpi.com

The subsequent and crucial step, the N-acylation of ethyl methylcarbamate with a chloroacetyl source (e.g., chloroacetyl chloride or chloroacetic anhydride), can be optimized for efficiency and sustainability. Research into the N-acylation of related carbamates has demonstrated that the reaction can be effectively promoted by catalytic amounts of Lewis acids under solvent-free conditions, significantly reducing the environmental footprint. semanticscholar.org Furthermore, process intensification techniques like reactive distillation, which combines chemical reaction and product separation into a single unit, could be explored to improve efficiency and reduce energy consumption, as has been demonstrated for the synthesis of related carbonate compounds. researchgate.net

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield

The N-acylation of a secondary carbamate like ethyl methylcarbamate is a challenging transformation due to the reduced nucleophilicity of the nitrogen atom. Future research will focus on discovering novel catalytic systems that can achieve this conversion with high selectivity and yield, avoiding side reactions.

Lewis acids have already proven effective for the N-acylation of primary carbamates. semanticscholar.org A systematic investigation into a broader range of catalysts, including zinc, iron, and molybdenum salts, could identify the optimal promoter for this specific transformation. semanticscholar.org A particularly promising avenue is the use of solid acid catalysts, such as Wells-Dawson heteropolyacids. sciforum.net These catalysts offer the advantages of being highly active, reusable, and environmentally benign, aligning with the principles of green chemistry. sciforum.net Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, represents another frontier. Systems like triazabicyclodecene (TBD) have been shown to effectively catalyze the formation of N-aryl carbamates and could be adapted for N-acylation reactions. nih.gov

Catalyst ClassSpecific Example(s)Potential ReactionKey Advantages
Lewis Acids ZnCl₂, FeCl₃N-acylation of ethyl methylcarbamate with chloroacetic anhydride (B1165640)High efficiency, potential for solvent-free conditions. semanticscholar.org
Solid Acids Wells-Dawson HeteropolyacidN-acylation of ethyl methylcarbamateGreen, reusable, strong acidity, high yields. sciforum.net
Organocatalysts Triazabicyclodecene (TBD)Metal-free N-acylationAvoids metal contamination, mild reaction conditions. nih.gov
Transition Metals Cp*Co(III) complexesDirected C-H activation/functionalization (on aryl-containing analogs)High regioselectivity for derivatization. acs.org

Advanced Mechanistic Investigations Combining In Situ Spectroscopy and Computational Modeling

A deep understanding of the reaction mechanism is critical for optimizing synthetic routes. Future research should employ a synergistic approach that combines advanced spectroscopic techniques with powerful computational modeling to elucidate the pathway for the formation of this compound.

In Situ Spectroscopy: Techniques such as real-time Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to monitor the N-acylation reaction as it occurs. This allows for the identification of transient intermediates, such as catalyst-substrate complexes, and the determination of reaction kinetics. rsc.orgresearchgate.net Kinetic studies can reveal how the rate of reaction depends on the concentration of reactants and catalyst, providing crucial insights for process optimization. colab.ws

Computational Modeling: Density Functional Theory (DFT) and other computational methods are invaluable for building a molecular-level picture of the reaction. mit.edu Modeling can be used to:

Calculate the energy barriers for different proposed reaction pathways, thereby identifying the most likely mechanism.

Predict the effectiveness of various catalytic systems before they are tested in the lab.

Analyze the transition state structures to understand the origins of selectivity.

Guide the design of new, more efficient catalysts. mit.edu

This combined approach has been successfully used to guide the synthesis of other challenging molecules and would be instrumental in developing a robust and predictable synthesis for this compound. mit.edu

Expanding the Scope of Synthetic Transformations and Derivatizations

This compound is an ideal scaffold for creating libraries of new compounds due to the high reactivity of the α-chloroacetyl group. The chlorine atom is a good leaving group and is readily displaced by a wide variety of nucleophiles, a well-established reactivity pattern for α-haloketones and α-haloacetamides. nih.govresearchgate.net This opens the door to a vast array of synthetic transformations.

Future research will focus on systematically exploring these derivatization reactions to generate molecules with diverse functionalities and potential applications. The chloroacetyl group can serve as a versatile electrophilic handle for reactions with:

Nitrogen Nucleophiles: Reaction with primary or secondary amines would yield N-substituted glycinamides. Reaction with sodium azide (B81097) would produce an azido (B1232118) derivative, which can then be used in "click chemistry" reactions or be reduced to a primary amine.

Sulfur Nucleophiles: Thiols can readily displace the chloride to form thioethers, a common reaction for α-haloacetamides. researchgate.net

Oxygen Nucleophiles: Carboxylic acids or phenols could be used to form ester or ether linkages, respectively.

Additionally, the chloroacetyl group itself can be selectively removed under specific conditions, for instance using tetra-n-butylammonium fluoride (B91410) (TBAF), adding another layer of synthetic utility. nih.gov

Nucleophile TypeReagent ExampleResulting Functional GroupPotential Application
Nitrogen BenzylamineN-benzyl glycinamideSynthesis of peptide analogs
Nitrogen Sodium Azideα-azido acetamidePrecursor for triazoles via click chemistry
Sulfur ThiophenolS-phenyl thioetherBuilding block for sulfur-containing heterocycles
Oxygen Acetic AcidAcetoxy derivativeIntroduction of an ester moiety

Integration into the Synthesis of Complex Natural Products and Synthetic Analogs

The true potential of this compound lies in its application as a bifunctional building block or linker in the assembly of complex molecules. Carbamates are stable functional groups found in many natural products and pharmaceuticals, often serving as key structural elements or as protecting groups during synthesis. wikipedia.orgresearchgate.net

The dual reactivity of this molecule allows for its integration into multi-step syntheses in a controlled, sequential manner. For example:

The carbamate nitrogen can be part of a larger molecular scaffold.

The chloroacetyl group can then be used as a reactive handle to attach a second, distinct molecular fragment via nucleophilic substitution.

This strategy is analogous to the use of heterobifunctional linkers in advanced applications like the construction of antibody-drug conjugates (ADCs), where a linker connects a targeting antibody to a potent cytotoxic drug. nih.gov this compound could serve as a simple, foundational piece for creating such complex bioconjugates or other tailored molecules like specific enzyme inhibitors or molecular probes. nih.govresearchgate.net Its structure is also relevant to the synthesis of N-acyl amides, a class of compounds that includes many bioactive natural products. nih.govrsc.org Future work will likely see this versatile reagent employed as a key component in the convergent synthesis of novel pharmaceuticals and analogs of complex natural products.

Q & A

What are the optimized synthetic routes for Ethyl (chloroacetyl)methylcarbamate, and what critical reaction conditions must be controlled?

Basic Research Question
this compound can be synthesized via nucleophilic acyl substitution. A validated method involves reacting methylcarbamate derivatives with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C, followed by gradual warming to room temperature . Key parameters include maintaining low temperatures to minimize side reactions (e.g., hydrolysis of chloroacetyl chloride) and using a stoichiometric excess of the acylating agent (1.2:1 molar ratio) to ensure complete conversion. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields >85% purity.

What analytical methods are most effective for quantifying this compound in complex matrices?

Basic Research Question
Gas chromatography–mass spectrometry (GC–MS) with polar columns (e.g., DB-WAX or Supelcowax) is preferred for separation, achieving limits of detection (LOD) as low as 0.5 µg/L . Sample preparation typically involves dichloromethane extraction and cleanup using adsorbents like Chem-Elut 1000M to remove interfering compounds. For trace analysis, isotope dilution with [13C,15N]-labeled internal standards improves accuracy by correcting for matrix effects .

How can structural ambiguities in this compound derivatives be resolved?

Basic Research Question
Combined spectroscopic techniques are critical:

  • 1H-NMR : Characteristic peaks include δ 1.2–1.4 ppm (ethyl CH3), δ 3.3–3.5 ppm (N–CH3), and δ 4.1–4.3 ppm (carbamate O–CH2) .
  • Elemental Analysis : Theoretical C: 43.7%, H: 5.5%, N: 8.5%; deviations >0.3% indicate impurities .
  • SMILES/InChI : Use standardized descriptors (e.g., SMILES: CCOC(=O)N(C)C(Cl)=O) for database alignment .

What mechanistic insights explain unexpected tautomerization during derivatization of this compound?

Advanced Research Question
During S-acylation with chloroacetyl chloride, a tetrahedral intermediate forms via nucleophilic attack by the carbamate nitrogen. However, steric hindrance or electron-withdrawing substituents can shift equilibrium toward enol tautomers (e.g., 4-oxo-1,3-dithiolane enol) instead of the expected keto form. This is confirmed by IR (C=O stretch at 1680 cm⁻¹ vs. 1720 cm⁻¹ for keto) and 13C-NMR (δ 190 ppm for enol vs. δ 205 ppm for keto) .

How does pH and temperature influence the stability of this compound in aqueous solutions?

Advanced Research Question
The compound hydrolyzes rapidly in alkaline conditions (t1/2 < 1 hr at pH 9) via nucleophilic attack by OH⁻ on the chloroacetyl group. At pH 7, degradation follows first-order kinetics (k = 0.012 h⁻¹ at 25°C). Storage recommendations include anhydrous solvents (e.g., acetonitrile) at –20°C, with stabilizers like 0.1% acetic acid to protonate reactive intermediates .

What structure-activity relationships (SARs) differentiate this compound from analogs like ethiofencarb or dioxacarb?

Advanced Research Question
Comparative SAR studies show:

  • Electron-Withdrawing Groups : Chloroacetyl substituents enhance electrophilicity, increasing reactivity toward nucleophiles (e.g., acetylcholinesterase) compared to ethiofencarb’s ethylthio group .
  • Steric Effects : Methylcarbamate’s N-methyl group reduces steric hindrance, improving binding affinity by 30% versus bulkier N-aryl analogs .
  • Bioactivity : The chloroacetyl moiety confers higher insecticidal activity (LC50 = 2.5 µM) but lower mammalian toxicity (LD50 > 500 mg/kg) relative to dioxacarb .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.